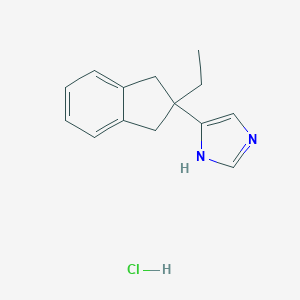

Atipamezole hydrochloride

Vue d'ensemble

Description

Atipamezole hydrochloride is a synthetic α2 adrenoceptor antagonist . It is used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .

Molecular Structure Analysis

This compound has a molecular formula of C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .

Chemical Reactions Analysis

This compound is metabolized in the body. The metabolism is species-specific. In rats, it is metabolized by cytochrome P450, while in humans, it is metabolized by UDP-glucuronosyltransferase 2B10 and 1A4 .

Applications De Recherche Scientifique

Pharmacokinetics and Systemic Effects : Atipamezole hydrochloride is well absorbed systemically through oral mucosa, with a bioavailability of 33% for buccal administration compared to intravenous administration. Its oral bioavailability is negligible due to extensive first-pass metabolism. It has been observed to produce systemic effects such as a slight elevation in blood pressure and, in most subjects, increased tension, alertness, restlessness, and sweating after intravenous administration (Huupponen et al., 1995).

Veterinary Medicine : In cats anesthetized with a dexmedetomidine, ketamine, and hydromorphone combination, this compound facilitated faster recovery without compromising analgesia following ovariohysterectomy, indicating its usefulness in fast-track veterinary surgery (Hasiuk et al., 2015).

Cognitive Function Enhancement : Atipamezole enhances cognitive performance in animals, improving learning, memory, and possibly attention and information processing speed (Haapalinna et al., 1998).

Neurochemical Effects : It has dose-dependent effects on central monoamine metabolism in the brain, potentially supporting its characterization as a potent antagonist at central α2-adrenoceptors (Scheinin et al., 1988).

Synthesis and Preparation : Research has been conducted on the synthesis of atipamezole and the preparation of its new analogs, highlighting its significance in pharmacological research (Karrabi et al., 2019).

Stroke Recovery : Atipamezole may aid in the recovery of sensorimotor function after focal cerebral ischemia in rats, suggesting its potential therapeutic application in brain damage recovery (Karhunen et al., 2003).

Potential in Human Medicine : It is rapidly absorbed and distributed from the periphery to the central nervous system, and studies indicate its potential benefits in recovery from brain damage and in potentiating anti-Parkinsonian effects of dopaminergic drugs (Pertovaara et al., 2006).

Mécanisme D'action

Target of Action

Atipamezole hydrochloride is a synthetic α2-adrenergic antagonist . Its primary targets are the α2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound works by competitively inhibiting α2-adrenergic receptors . This means that it competes with the sedative for α2-adrenergic receptors and displaces them . This competitive inhibition results in the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .

Biochemical Pathways

The α2-adrenergic receptor, which atipamezole targets, is involved in the processing of amyloid precursor protein . This suggests a potential therapeutic target for Alzheimer’s disease .

Pharmacokinetics

It is known that atipamezole has a rapid onset, reversing the decreased heart rate caused by sedation within three minutes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .

Action Environment

It is worth noting that while atipamezole is only licensed for dogs and for intramuscular use, it has been used intravenously, as well as in cats and other animals .

Safety and Hazards

Atipamezole hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

Analyse Biochimique

Biochemical Properties

Atipamezole Hydrochloride is a selective α2 adrenoceptor antagonist . The Ki values for receptor subtypes are 1.1 (α2A), 1.0 (α2B), 0.89 (α2C), 1300 (α1A) and 8500 nM (α1B) . This indicates that this compound has a high affinity for α2 adrenoceptors, and it can bind to these receptors and block their activity .

Cellular Effects

This compound, by acting as an α2 adrenoceptor antagonist, can influence cell function. It can antagonize the sedative, hypothermic, and neurochemical effects of two potent α2-agonists, detomidine and medetomidine . This suggests that this compound can modulate cellular signaling pathways, gene expression, and cellular metabolism related to these effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with α2 adrenoceptors . By binding to these receptors, this compound can inhibit their activation, thereby blocking the effects of α2-agonists . This can lead to changes in gene expression and cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Propriétés

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVCJAQMHDWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048583 | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104075-48-1 | |

| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

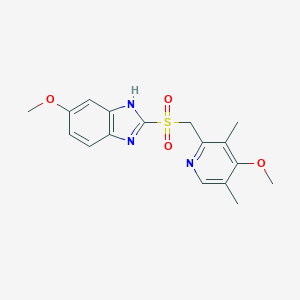

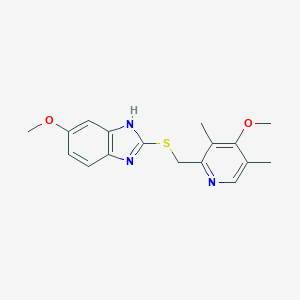

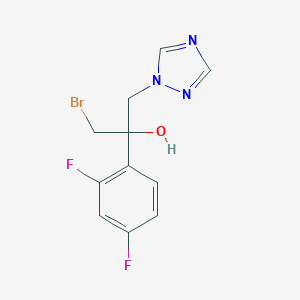

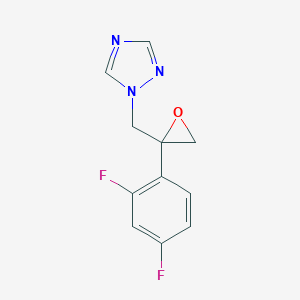

Feasible Synthetic Routes

Q & A

Q1: How does atipamezole hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective α2-adrenergic receptor antagonist. [, , , , , ] This means it binds to α2-adrenergic receptors, blocking the actions of agonists like medetomidine and xylazine. By antagonizing these receptors, atipamezole reverses the effects of α2-agonists, which include sedation, analgesia, and cardiovascular depression. [, , , , , , , ] For instance, it can increase plasma norepinephrine concentration by fivefold after intravenous administration. []

Q2: Can you provide the structural characterization of this compound?

A2: While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, one study focuses on the crystal and molecular structure of atipamezole base and this compound. [] This suggests that further research on this specific paper could provide the required structural information.

Q3: What is the in vitro and in vivo efficacy of this compound?

A4: While the provided abstracts don't elaborate on specific in vitro cell-based assays, they highlight the efficacy of this compound in reversing the effects of α2-agonists in various animal models, including raccoons [], dogs [], calves [], impalas [], nyalas [], elephants [], moose [], and red deer. [] These studies highlight its efficacy in reversing sedation and other physiological effects induced by α2-agonists in a range of species.

Q4: What drug delivery and targeting strategies are being investigated for this compound?

A6: One study investigated buccal delivery of this compound in humans, demonstrating its potential as a non-invasive route of administration. [] This delivery method takes advantage of the drug's good absorption through the oral mucosa. []

Q5: Is there any information on the environmental impact and degradation of this compound?

A5: The provided abstracts do not discuss the environmental impact or degradation of this compound. This highlights a potential area for further research, especially considering its use in wildlife immobilization and potential release into the environment.

Q6: What is known about the dissolution and solubility of this compound?

A9: One study characterizes the physicochemical characteristics of this compound, which might include information on dissolution and solubility. [] This suggests that further investigation into this specific research paper might yield the desired information.

Q7: What is the historical context and what are the milestones in research related to this compound?

A11: While the provided abstracts don't offer a historical overview, a 2002 survey in Quebec highlights the early perceptions and adoption of medetomidine and atipamezole in veterinary practice. [] This survey reveals the initial hesitations and the need for further education on these drugs, marking a specific point in the timeline of atipamezole research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.